molecular formula C10H20NO5P B6184861 diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate CAS No. 71172-20-8

diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate

Cat. No.: B6184861
CAS No.: 71172-20-8
M. Wt: 265.2
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Description

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate is an organophosphorus compound that features a morpholine ring and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable morpholine derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a halogenated morpholine derivative under basic conditions to form the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Hydroxylated phosphonates.

    Substitution: Various substituted morpholine or phosphonate derivatives.

Scientific Research Applications

Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate involves its interaction with biological targets through the morpholine ring and the phosphonate group. The morpholine ring can interact with enzyme active sites, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate: Contains a morpholine ring and a phosphonate group.

    Diethyl [2-(piperidin-4-yl)-2-oxoethyl]phosphonate: Similar structure but with a piperidine ring instead of morpholine.

    Diethyl [2-(pyrrolidin-4-yl)-2-oxoethyl]phosphonate: Contains a pyrrolidine ring.

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

71172-20-8

Molecular Formula

C10H20NO5P

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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